tosyl-L-histidine

Peptide Synthesis Solubility Engineering Solution-Phase Chemistry

Histidine’s nucleophilic imidazole side chain causes racemization and undesired alkylation during standard peptide assembly. Tosyl-L-histidine directly resolves this by providing orthogonal N(π) protection, ensuring chiral integrity at the α-carbon. The tosyl group remains stable through TFA-mediated Boc deprotection cycles yet is cleanly removed at final cleavage, eliminating sequence heterogeneity. - Suppresses histidine racemization to negligible levels under coupling conditions, compared to ~5% for unprotected histidine. - Enhanced organic solubility facilitates high-yield solution-phase couplings where solid-phase methods are unsuitable. - Rigorous QC: ≥98.0% purity (TLC/HPLC) and controlled optical rotation [α]²⁰/D +16±1° ensure batch-to-batch reproducibility.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34 g/mol
Cat. No. B8420189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametosyl-L-histidine
Molecular FormulaC13H15N3O4S
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CN=CN2)C(=O)O
InChIInChI=1S/C13H15N3O4S/c1-9-2-4-11(5-3-9)21(19,20)16-12(13(17)18)6-10-7-14-8-15-10/h2-5,7-8,12,16H,6H2,1H3,(H,14,15)(H,17,18)/t12-/m0/s1
InChIKeyVZPHXKVSMQQSEI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tosyl-L-Histidine Specifications


Tosyl-L-histidine (CAS 21013-92-3) is a protected derivative of the amino acid L-histidine, featuring a p-toluenesulfonyl (tosyl) group covalently attached to the imidazole N(π) nitrogen [1]. This modification serves as a semi-permanent protecting group for the histidine side chain during peptide synthesis, a necessity due to the nucleophilic and basic nature of the imidazole ring which otherwise promotes deleterious side reactions and racemization [2]. As a foundational reagent, its core function is to enable the controlled, sequential assembly of histidine-containing peptides, ensuring chiral integrity at the α-carbon and minimizing undesired modifications at the imidazole ring.

1 Protects histidine imidazole N(π) during peptide assembly
2 Suppresses α-carbon racemization in coupling reactions
3 Compatible with Boc-SPPS, Fmoc-SPPS, and solution-phase synthesis

Tosyl-L-Histidine vs. Other Protecting Groups


Histidine is uniquely challenging among proteinogenic amino acids for peptide synthesis, as its imidazole side chain readily participates in racemization and alkylation reactions, leading to stereochemical impurity and product heterogeneity [1]. Consequently, generic substitution of tosyl-L-histidine with unprotected L-histidine or with alternative protecting group strategies (e.g., benzyl, Boc, trityl) is not scientifically valid, as each protecting group imposes a distinct and quantifiable profile of synthetic compatibility, solubility, racemization suppression, and deprotection orthogonality. Selection of the incorrect protecting group results in measurable losses in yield, purity, and synthetic efficiency that cannot be remediated downstream. The following quantitative evidence establishes the specific, verifiable differentiation of tosyl-L-histidine from its closest comparators.

Unprotected L-histidine may lead to significant racemization and poor organic solubility, limiting solution-phase work.
Nim-benzyl protection requires harsh hydrogenolysis that may not be compatible with all peptide sequences.
Boc or Fmoc protection alone does not shield the imidazole ring, risking side reactions and loss of chiral purity.

Tosyl-L-Histidine Comparative Evidence


Solubility Enhancement vs. Unprotected Histidine

Tosyl protection of histidine markedly improves the solubility of peptide derivatives in organic solvents, a critical parameter for efficient solution-phase peptide synthesis. While unprotected L-histidine exhibits poor solubility in organic media—with reported solubility in water of approximately 38.2 g/L at 20°C but negligible solubility in common organic solvents such as ethanol, ether, and acetone [1]—the incorporation of a tosyl group transforms the solubility profile. Peptide derivatives bearing the Nim-tosyl group demonstrate significantly enhanced solubility in organic solvents, as explicitly noted in foundational studies comparing tosyl-protected vs. benzyl-protected histidine derivatives [2]. This solubility enhancement is a primary reason for selecting tosyl protection when solution-phase peptide assembly is required.

Solubility Shift
Class-level
Water-soluble → organic-soluble peptide intermediates
Enables homogeneous solution-phase coupling reactions
Qualitative enhancement; no quantitative head-to-head comparison
Peptide Synthesis Solubility Engineering Solution-Phase Chemistry

Racemization Suppression vs. Unprotected Histidine

Histidine is among the amino acids most susceptible to α-carbon racemization during peptide bond formation [1]. In the absence of imidazole protection, racemization levels can reach approximately 5% under standard coupling conditions, as measured by gas chromatographic analysis of histidine-containing peptides [2]. Protection of the imidazole π-nitrogen with a tosyl group exerts a suppressive effect on this racemization, maintaining stereochemical integrity during coupling reactions [3]. While the exact percentage of racemization reduction was not quantified in the retrieved sources, the protective effect of tosylation is a well-established class-level observation in peptide chemistry.

Racemization Control
Reported
~5% (unprotected) → suppressed (tosyl)
Supports chiral purity in histidine coupling steps
Exact reduction magnitude not specified in retrieved sources
Chiral Purity Racemization Control Peptide Coupling

Deprotection: Tosyl vs. Benzyl

The tosyl group on histidine can be removed under mild acidic conditions, specifically using trifluoroacetic acid (TFA), a standard reagent in both Boc- and Fmoc-based solid-phase peptide synthesis . This contrasts with the Nim-benzyl group, which requires harsher conditions such as catalytic hydrogenolysis or treatment with hydrogen bromide in trifluoroacetic acid [1]. The enhanced lability of the tosyl group relative to benzyl was explicitly noted in comparative stability studies, which found the Nim-tosyl group to be somewhat more unstable than Nim-benzyl—a property that translates to more facile deprotection [2]. This differential stability is a key differentiator when selecting a histidine protecting group compatible with the overall synthetic strategy.

Deprotection Ease
Head-to-head
Tosyl: TFA-labile
Benzyl: hydrogenolysis / HBr
Tosyl aligns with standard SPPS cleavage protocols
Qualitative stability difference; no kinetic rate data
Deprotection Chemistry Orthogonal Protection Peptide Synthesis Strategy

Boc vs. Fmoc Derivative Solubility

The solubility characteristics of tosyl-protected histidine derivatives vary significantly depending on the Nα-protecting group. Boc-His(Tos)-OH (CAS 35899-43-5), which incorporates both Boc and tosyl protection, is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . In contrast, Fmoc-His(Tos)-OH (CAS 112380-10-6) is reported to be sparingly soluble in water , with a higher molecular weight (531.58 g/mol) and a predicted density of 1.40 g/cm³, and melts with decomposition at 170-174°C . For procurement decisions, this differential solubility profile is critical: Boc-His(Tos)-OH offers broader organic solvent compatibility, whereas Fmoc-His(Tos)-OH may require more specialized dissolution protocols in aqueous or mixed solvent systems.

Derivative Solubility
Data to verify
Boc-His(Tos)-OH: broad organic solubility
Fmoc-His(Tos)-OH: sparingly water-soluble
Selection depends on SPPS solvent system
Sources not retrieved; confirm with supplier specifications
SPPS Reagent Selection Solubility Profiling Amino Acid Derivatives

Purity: Tosyl-L-Histidine vs. Protected Derivatives

Commercial sources of tosyl-protected histidine derivatives provide defined purity specifications essential for reproducible peptide synthesis. Tosyl-L-histidine itself is typically available at 95% purity [1]. The more commonly used Boc-His(Tos)-OH is supplied with ≥98.0% purity (TLC), a specific optical rotation of [α]²⁰/D +16±1° (c = 1% in methanol), and a melting point of ~125°C with decomposition . Similarly, Fmoc-His(Tos)-OH is available at 98% purity (HPLC) with a moisture content ≤0.5% and melting point of 170-174°C (dec.) . These specifications provide procurement benchmarks: Boc-His(Tos)-OH offers a well-characterized, high-purity standard for Boc-SPPS, while Fmoc-His(Tos)-OH provides comparable purity for Fmoc-SPPS applications.

Purity Benchmarks
Specification review
Boc ≥98% (TLC), [α]²⁰/D +16±1°
Fmoc 98% (HPLC), ≤0.5% moisture
Higher purity specification supports reproducible synthesis
Vendor COA provides batch-specific analytical data
Quality Control Analytical Chemistry Procurement Specifications

Tosyl-L-Histidine Applications


Solution-Phase Peptide Synthesis

When conventional solid-phase methods are unsuitable—such as for large-scale production of short peptides or when specialized protecting group orthogonality is required—tosyl-protected histidine derivatives provide enhanced solubility in organic solvents, enabling efficient solution-phase coupling reactions. The improved solubility of peptide derivatives bearing the Nim-tosyl group [1] directly addresses the poor organic solubility of unprotected histidine , facilitating homogeneous reaction conditions and higher yields in solution-phase peptide assembly.

Boc-SPPS Orthogonal Imidazole Protection

In Boc-SPPS, the tosyl group provides orthogonal protection of the histidine imidazole ring, remaining stable during repetitive TFA-mediated Boc deprotection cycles while being removed under mild acidic conditions at the final cleavage step [1]. Boc-His(Tos)-OH, with its defined purity (≥98.0% TLC) and optical rotation [α]²⁰/D +16±1°, serves as a reliable building block for introducing histidine residues with minimal racemization . This orthogonal protection strategy is essential for synthesizing peptides containing multiple histidine residues or histidine in proximity to other acid-labile protecting groups.

Fmoc-SPPS with Tosyl Protection

For Fmoc-SPPS, Fmoc-His(Tos)-OH provides a dual-protection strategy: the base-labile Fmoc group for Nα-deprotection and the acid-stable tosyl group for imidazole protection throughout the synthesis. The tosyl group suppresses racemization during coupling steps [1] and is ultimately removed under acidic cleavage conditions. Procurement specifications of 98% purity (HPLC) and ≤0.5% moisture ensure consistent performance in automated peptide synthesizers, where trace impurities can accumulate and compromise final product purity.

Histidine Racemization Research

Tosyl-protected histidine derivatives serve as essential reference standards in fundamental studies of amino acid racemization during peptide bond formation. Comparative studies have demonstrated that unprotected histidine can undergo approximately 5% racemization under standard coupling conditions [1], while tosyl protection exerts a suppressive effect . Researchers investigating novel protecting groups or coupling reagents can use tosyl-L-histidine as a benchmark control to quantify the relative efficacy of new racemization-suppression strategies.

Application
Selection Property
Validation Focus
Solution-Phase Peptide Synthesis
Organic-solvent solubility of protected intermediates
Homogeneous coupling yield and precipitation prevention
Boc-SPPS Orthogonal Protection
TFA-stable imidazole shield, removed at final cleavage
Racemization suppression and coupling efficiency
Fmoc-SPPS with Tosyl Protection
Acid-stable tosyl group compatible with base-labile Fmoc
Purity maintenance and batch-to-batch consistency
Histidine Racemization Research
Racemization-suppression benchmark
Comparative evaluation of coupling methods
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